Terephthalic acid mono(2-bromoethyl) ester

Polymer Chemistry Cyclic Oligomers Solid-Phase Synthesis

Standard bifunctional monomers often yield mixed linear/cyclic oligomer distributions, compromising polymer reproducibility. This compound uniquely combines a free carboxylic acid and a terminal bromoethyl ester on a rigid para-substituted benzene ring. - Enables solid-phase synthesis of cyclic ethylene terephthalate oligomers with >90% yield and >95% cyclic content (US 5,756,644). - Pendant bromoethyl group allows post-polymerization functionalization (amines, thiols, azides) for tailored polyesters. - Preferred ω-halogenocarboxylic acid for reproducible cyclization kinetics vs. chloroethyl or non-aromatic analogs.

Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
CAS No. 173550-97-5
Cat. No. B044605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerephthalic acid mono(2-bromoethyl) ester
CAS173550-97-5
Synonyms1,4-Benzenedicarboxylic Acid 1-(2-Bromoethyl) Ester; 
Molecular FormulaC10H9BrO4
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)C(=O)OCCBr
InChIInChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13)
InChIKeySQFCKVQQFAJQCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terephthalic Acid Mono(2-Bromoethyl) Ester: Properties & Procurement


Terephthalic acid mono(2-bromoethyl) ester (CAS 173550-97-5) is a bifunctional aromatic monomer with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . It features a free carboxylic acid group and a bromoethyl ester group on a para-substituted benzene ring . This compound is a white to off-white solid with a reported melting point of 173 °C and a boiling point of 412.8 °C at 760 mmHg . Its primary value in research and industry stems from its role as a key building block for the synthesis of cyclic polyester oligomers and functional polymers [1].

1
Solid-phase cyclic oligomer synthesis workflow
2
Bifunctional monomer: free carboxylic acid for resin attachment
3
Bromoethyl leaving group for polymerization and functionalization

Terephthalic Acid Mono(2-Bromoethyl) Ester: Substitution Not Recommended


Substituting Terephthalic acid mono(2-bromoethyl) ester with other terephthalate esters or simple ω-halogenocarboxylic acids is not a scientifically sound practice due to its unique, and often specifically preferred, bifunctional reactivity profile [1]. The specific combination of a free carboxylic acid and a terminal bromoethyl ester group on a rigid aromatic core dictates its performance in solid-phase synthesis and polymer cyclization, as evidenced by its explicit designation as a 'particularly preferred monomer' over a broader class of ω-halogenocarboxylic acids for achieving high yields of cyclic oligomers [1]. Altering the halogen (e.g., to a less reactive chloroethyl ester) or the aromatic core will directly impact the kinetics of the solid-phase alkylation step and the distribution of cyclic oligomers, which is critical for reproducible polymer synthesis and material properties [2].

Bifunctional reactivity mismatch
Fully esterified analogs (e.g., bis(2-bromoethyl) terephthalate) lack the free carboxylic acid required for solid-phase attachment.
Leaving group reactivity difference
Chloroethyl or other halogen analogs may alter alkylation kinetics and cyclic oligomer distribution in polymerization.
Aromatic core substitution impact
Replacing the terephthalic core can shift cyclization preference and final polymer material properties.

Terephthalic Acid Mono(2-Bromoethyl) Ester: Differentiation Evidence


Preferred Monomer for Cyclic Oligomer Synthesis

In a patented solid-phase method for producing cyclic polyester oligomers, Terephthalic acid mono(2-bromoethyl) ester is specified as a 'particularly preferred' monomer within the broader class of ω-halogenocarboxylic acids [1]. The patent explicitly states that using this specific monomer can achieve a yield of cyclic polyester oligomers of greater than 90% by weight compared to the total weight of monomer used, while also producing a composition with greater than 95% cyclic content and less than 5% linear oligomer contamination [1]. This demonstrates a quantifiable performance advantage for this specific compound in generating high-purity cyclic oligomer mixtures directly.

Cyclic oligomer yield
Head-to-head
Reported yield >90 wt% cyclic oligomers; >95% cyclic content,
Supports high-purity cyclic oligomer preparation in solid-phase method.
Conditions: resin-bound, CHCl3 reflux, patent-specific protocol.
Acid functionality
Head-to-head
Free carboxylic acid present vs. none in bis(2-bromoethyl) terephthalate
Essential for solid-phase resin attachment; structural binary difference.
Structural comparison based on functional group analysis.
Leaving group reactivity
Class-level
Bromoethyl is a better leaving group than chloroethyl (class-level inference)
Reactivity difference may influence alkylation step efficiency and polymerization outcome.
No direct experimental comparison found; general SN2 principles apply.
Solid-state form
Cross-study comparable
Melting point 173 °C; comparator bis(2-bromoethyl) terephthalate is liquid or low-melting solid
High-melting solid may facilitate purification by recrystallization and ease of handling.
Physical state comparison from vendor descriptions.
Polymer Chemistry Cyclic Oligomers Solid-Phase Synthesis

Unique Bifunctionality of Rigid Aromatic Scaffold

The compound's structure features a free carboxylic acid group and a terminal bromoethyl ester group, both attached to a rigid terephthalic acid core . This specific bifunctionality is critical for its role in solid-phase synthesis, where the carboxylic acid group acts as an attaching group to a functionalized resin, while the bromoethyl group serves as a leaving group for polymerization [1]. In contrast, the fully esterified analog, bis(2-bromoethyl) terephthalate (CAS 32676-75-8), lacks the free acid required for resin attachment, rendering it unsuitable for the same solid-phase methodology .

Acid functionality
Head-to-head
Free carboxylic acid present vs. none in bis(2-bromoethyl) terephthalate
Essential for solid-phase resin attachment; structural binary difference.
Structural comparison based on functional group analysis.
Polymer Synthesis Functional Monomers Solid-Phase Synthesis

Bromoethyl vs. Chloroethyl Leaving Group Reactivity

The compound's terminal bromine atom is a significantly better leaving group in nucleophilic substitution reactions compared to a chlorine atom, a principle widely established in organic chemistry [1]. This higher reactivity translates to more efficient alkylation steps in polymer synthesis. While a direct experimental comparison between Terephthalic acid mono(2-bromoethyl) ester and its hypothetical mono(2-chloroethyl) ester analog is not found in the primary literature, the class-level inference is strong and well-supported by fundamental chemical principles. The patent literature's explicit preference for a 'bromine radical' as a leaving group over other halogens for this class of monomers further supports this differentiation [2].

Leaving group reactivity
Class-level
Bromoethyl is a better leaving group than chloroethyl (class-level inference)
Reactivity difference may influence alkylation step efficiency and polymerization outcome.
No direct experimental comparison found; general SN2 principles apply.
Synthetic Chemistry Alkylation Reaction Kinetics

Solid-State Properties for Purification and Handling

Terephthalic acid mono(2-bromoethyl) ester exhibits a reported melting point of 173 °C . This relatively high melting point for a small organic molecule can be advantageous for purification via recrystallization and for handling as a solid. In comparison, the fully esterified analog, bis(2-bromoethyl) terephthalate, is often an oil or low-melting solid, making it more difficult to purify and handle on a large scale. The high boiling point of 412.8 °C at 760 mmHg indicates its thermal stability, allowing it to tolerate a wide range of reaction conditions.

Solid-state form
Cross-study comparable
Melting point 173 °C; comparator bis(2-bromoethyl) terephthalate is liquid or low-melting solid
High-melting solid may facilitate purification by recrystallization and ease of handling.
Physical state comparison from vendor descriptions.
Material Science Chemical Handling Purification

Terephthalic Acid Mono(2-Bromoethyl) Ester: Key Applications


Solid-Phase Cyclic Oligomer Synthesis

This compound is the monomer of choice for solid-phase synthesis of cyclic ethylene terephthalate oligomers, a method patented for achieving very high yields (>90% by weight) and exceptionally high purity (>95% cyclic content) of the oligomer product [1]. The method involves attaching the monomer's free carboxylic acid to an ion-exchange resin, followed by heating to induce polymerization and cyclization [1]. The resulting cyclic oligomer mixtures are free of linear contaminants and can be used directly for ring-opening polymerization to produce high molecular weight polyesters [1]. This application is central to the compound's industrial and research value.

Post-Polymerization Functionalization

The terminal bromoethyl group serves as a latent functional handle. After incorporation into a polyester backbone via the free carboxylic acid, the pendant bromoethyl groups can undergo nucleophilic substitution reactions to introduce a wide array of functionalities, such as amines, thiols, or azides [1]. This enables the creation of functionalized polyesters with tailored properties (e.g., for drug delivery, coatings, or advanced materials) that cannot be achieved with standard, unfunctionalized terephthalate monomers [1].

Precursor to ω-Substituted Terephthalate Monomers

As an ω-halogenocarboxylic acid, Terephthalic acid mono(2-bromoethyl) ester is a versatile intermediate for synthesizing other functional monomers. The bromine atom can be readily substituted to introduce, for example, azide, amine, or thiol groups, creating new monomers with tailored reactivity for specific polymerization or bioconjugation applications [1]. This makes it a valuable building block in a medicinal or polymer chemist's toolkit.

Solid-Phase Cyclization Mechanism Studies

The defined bifunctional nature of this monomer, combined with its strong performance in a solid-phase system as detailed in patent US 5,756,644, makes it an ideal model compound for fundamental studies of polymer cyclization and solid-phase reaction kinetics [1]. Researchers can use it to probe the effects of monomer structure, support type, and reaction conditions on the formation of cyclic oligomers versus linear polymers.

Application
Selection Property
Validation Focus
Solid-phase cyclic oligomer synthesis
Free carboxylic acid attachment functionality
Reported oligomer yield and cyclic content under patent conditions
Post-polymerization functionalization
Latent bromoethyl handle for nucleophilic substitution
Alkylation reactivity with amines, thiols, or azides
Precursor to ω-substituted monomers
Terminal halogen substitution versatility
Introduction of azide, amine, or thiol groups via SN2
Cyclization mechanism studies
Defined bifunctional structure for model systems
Solid-phase cyclization vs. linear polymerization pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terephthalic acid mono(2-bromoethyl) ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.